[1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid
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Overview
Description
[1,1’-Biphenyl]-2,2’,5,5’-tetracarboxylic acid: is an organic compound that belongs to the class of biphenyl derivatives It consists of two benzene rings connected by a single bond, with four carboxylic acid groups attached at the 2, 2’, 5, and 5’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2,2’,5,5’-tetracarboxylic acid typically involves the functionalization of biphenyl compounds. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of aryl halides with arylboronic acids in the presence of a palladium catalyst and a base . This reaction is known for its mild conditions and high yields.
Industrial Production Methods: Industrial production of biphenyl derivatives, including [1,1’-Biphenyl]-2,2’,5,5’-tetracarboxylic acid, often involves large-scale coupling reactions. These reactions are optimized for scalability and cost-effectiveness, ensuring that the desired product can be produced in significant quantities .
Chemical Reactions Analysis
Types of Reactions: [1,1’-Biphenyl]-2,2’,5,5’-tetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or other oxidized derivatives.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the biphenyl rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenation reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anhydrides, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
Chemistry: In chemistry, [1,1’-Biphenyl]-2,2’,5,5’-tetracarboxylic acid is used as a building block for the synthesis of more complex molecules. Its multiple carboxylic acid groups make it a versatile intermediate for creating various derivatives .
Biology and Medicine: In biological and medical research, biphenyl derivatives are studied for their potential therapeutic properties. They have been investigated for their anti-inflammatory, antimicrobial, and anticancer activities .
Industry: In industry, [1,1’-Biphenyl]-2,2’,5,5’-tetracarboxylic acid is used in the production of polymers, dyes, and other materials. Its ability to undergo various chemical reactions makes it a valuable component in manufacturing processes .
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-2,2’,5,5’-tetracarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. Additionally, the biphenyl core can interact with hydrophobic regions of biomolecules, influencing their function .
Comparison with Similar Compounds
[1,1’-Biphenyl]-2,2’-dicarboxylic acid: A derivative with only two carboxylic acid groups, offering different reactivity and applications.
[1,1’-Biphenyl]-4,4’-dicarboxylic acid: Another biphenyl derivative with carboxylic acid groups at different positions, leading to unique properties and uses.
Uniqueness: The uniqueness of [1,1’-Biphenyl]-2,2’,5,5’-tetracarboxylic acid lies in its four carboxylic acid groups, which provide multiple sites for chemical modification and interaction. This makes it a highly versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-(2,5-dicarboxyphenyl)terephthalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O8/c17-13(18)7-1-3-9(15(21)22)11(5-7)12-6-8(14(19)20)2-4-10(12)16(23)24/h1-6H,(H,17,18)(H,19,20)(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFVHHLYBQRNKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C2=C(C=CC(=C2)C(=O)O)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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